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Compound of Interest

Compound Name: CGP 44 645

Cat. No.: B193495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CGP 44645, identified as 4,4'-methanol-bisbenzonitrile, is the principal and pharmacologically

inactive carbinol metabolite of Letrozole, a third-generation non-steroidal aromatase inhibitor.[1]

[2] This technical guide provides a comprehensive overview of the chemical structure,

properties, and metabolic pathways of CGP 44645. Detailed experimental protocols for its

detection and quantification are also presented, along with visual representations of its

metabolic generation and analytical workflow to support further research and development in

the field of drug metabolism and pharmacokinetics.

Chemical Identity and Properties
CGP 44645 is a diarylmethane compound characterized by a methanol group substituted with

two 4-cyanophenyl groups.[3] Its chemical identity and key physicochemical properties are

summarized in the table below.
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Property Value Reference

Systematic IUPAC Name
4-[(4-cyanophenyl)

(hydroxy)methyl]benzonitrile
[3][4]

Synonyms

CGP 44645, 4,4'-methanol-

bisbenzonitrile, Bis(4-

cyanophenyl)methanol

[3]

CAS Number 134521-16-7 [3]

Molecular Formula C₁₅H₁₀N₂O [3][4]

Molecular Weight 234.25 g/mol [3][4]

Monoisotopic Mass 234.079312952 Da [4]

SMILES
OC(C1=CC=C(C=C1)C#N)C1

=CC=C(C=C1)C#N
[4]

InChI Key
JNJWXPZHWUOYRZ-

UHFFFAOYSA-N
[4]

Metabolic Pathway of CGP 44645 Formation
Letrozole is primarily eliminated through metabolic processes in the liver, leading to the

formation of CGP 44645. This biotransformation is a two-phase process involving oxidation

followed by conjugation.

Phase I Metabolism: The initial and rate-limiting step is the oxidation of Letrozole to its carbinol

metabolite, CGP 44645. This reaction is catalyzed by cytochrome P450 (CYP) isoenzymes,

specifically CYP2A6 and CYP3A4.[2][5][6] While both enzymes contribute, CYP2A6 exhibits a

higher affinity for Letrozole metabolism.[5]

Phase II Metabolism: Following its formation, CGP 44645 undergoes glucuronidation, a

conjugation reaction facilitated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[5]

[6] This process attaches a glucuronic acid moiety to the hydroxyl group of CGP 44645,

forming a more water-soluble glucuronide conjugate that can be readily excreted from the body,

primarily in the urine.[1]
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Letrozole CGP 44645
(4,4'-methanol-bisbenzonitrile)

CYP2A6, CYP3A4
(Oxidation) CGP 44645 Glucuronide

UGT2B7
(Glucuronidation)

Click to download full resolution via product page

Metabolic conversion of Letrozole to CGP 44645 and its subsequent glucuronidation.

Pharmacological Activity
CGP 44645 is considered a pharmacologically inactive metabolite.[1] Studies have shown that

it does not possess the aromatase-inhibiting activity of its parent compound, Letrozole.[1] While

CGP 44645 itself has shown some weak inhibitory effects on CYP2C19 and CYP2B6 in vitro,

these are not considered clinically significant at therapeutic concentrations of Letrozole.[7]

Due to its pharmacological inactivity, CGP 44645 is not expected to directly influence signaling

pathways. The primary biological relevance of this metabolite lies in its role as the major

clearance product of Letrozole, and its plasma concentrations can be indicative of Letrozole's

metabolic rate, which can be influenced by genetic polymorphisms in the CYP2A6 enzyme.

Experimental Protocols
The detection and quantification of CGP 44645 in biological matrices are crucial for

pharmacokinetic studies of Letrozole. A common analytical method employed is High-

Performance Liquid Chromatography (HPLC) coupled with fluorescence detection.

Determination of CGP 44645 in Urine by HPLC-
Fluorescence
Objective: To quantify the concentration of CGP 44645 in human urine samples.

Materials and Reagents:

CGP 44645 reference standard

Acetonitrile (HPLC grade)

Phosphate buffer (pH 7.0)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b193495?utm_src=pdf-body-img
https://www.accessdata.fda.gov/drugsatfda_docs/nda/97/20726_FEMARA%202.5MG_BIOPHARMR.PDF
https://www.accessdata.fda.gov/drugsatfda_docs/nda/97/20726_FEMARA%202.5MG_BIOPHARMR.PDF
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774495/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-phase extraction (SPE) C8 cartridges (100 mg)

Deionized water

Urine samples

Instrumentation:

HPLC system with a fluorescence detector

ODS Hypersil C18 column

Automated solid-phase extraction system (e.g., ASPEC)

Procedure:

Sample Preparation (Automated Solid-Phase Extraction):

Condition the C8 SPE cartridges with methanol followed by deionized water.

Load an appropriate volume of urine sample onto the conditioned cartridge.

Wash the cartridge with a weak organic solvent to remove interferences.

Elute CGP 44645 from the cartridge using an appropriate elution solvent (e.g.,

acetonitrile).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Analysis:

Mobile Phase: Acetonitrile and phosphate buffer (pH 7.0) in an isocratic or gradient elution.

Flow Rate: 1.5 mL/min.

Column: ODS Hypersil C18.
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Injection Volume: 20 µL.

Fluorescence Detection:

Excitation Wavelength: 230 nm.

Emission Wavelength: 295 nm.

Quantification:

Generate a standard curve by injecting known concentrations of the CGP 44645 reference

standard.

Calculate the concentration of CGP 44645 in the urine samples by interpolating their peak

areas against the standard curve.

The limit of quantitation (LOQ) for CGP 44645 in urine has been reported to be

approximately 8.54 nmol/L.
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Workflow for the quantification of CGP 44645 in biological samples.

Conclusion
CGP 44645 is the primary, inactive metabolite of the aromatase inhibitor Letrozole. Its

formation via CYP2A6 and CYP3A4 and subsequent glucuronidation represent the major

clearance pathway for Letrozole. Understanding the chemical properties and analytical
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methods for CGP 44645 is essential for the pharmacokinetic and pharmacogenomic evaluation

of Letrozole therapy. The provided technical information and protocols serve as a valuable

resource for researchers and professionals in drug development and metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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